molecular formula C33H70N2O3 B3025661 Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

Cat. No.: B3025661
M. Wt: 542.9 g/mol
InChI Key: XRINHCGBBXKJPI-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • ALC-0159 is synthesized through specific routes and reaction conditions, resulting in its PEGylated lipid structure.
    • Industrial production methods likely involve optimized processes for scalability and purity.
  • Chemical Reactions Analysis

    • ALC-0159 may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions would depend on the specific synthetic steps.
    • Major products formed could include modified lipid structures or PEGylated derivatives.
  • Scientific Research Applications

    • ALC-0159 finds applications in both in vitro and in vivo transfection of DNA, RNA, and other negatively charged molecules.
    • Its use extends beyond vaccines, potentially impacting fields such as chemistry, biology, and medicine.
  • Mechanism of Action

    Comparison with Similar Compounds

    • ALC-0159’s uniqueness lies in its specific structure and PEGylation.
    • Similar compounds may include other lipid-based carriers or PEGylated molecules.

    Properties

    IUPAC Name

    azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XRINHCGBBXKJPI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C33H70N2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    542.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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